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homeobox protein PITX2 - 184787-43-7

homeobox protein PITX2

Catalog Number: EVT-1511656
CAS Number: 184787-43-7
Molecular Formula: C9H11Cl2NO
Molecular Weight: 0
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Product Introduction

Synthesis Analysis

The synthesis of homeobox protein PITX2 involves transcription from its gene followed by translation into protein. The primary methods for studying its synthesis include:

  • Molecular Cloning: Techniques such as polymerase chain reaction (PCR) are used to amplify the PITX2 gene for further study.
  • Expression Systems: The gene can be expressed in various systems, including bacterial or mammalian cells, to produce the protein for functional assays.
  • Protein Purification: Techniques like affinity chromatography are employed to purify the synthesized PITX2 protein from cell lysates.

These methods allow researchers to obtain sufficient quantities of PITX2 for biochemical characterization and functional studies.

Molecular Structure Analysis

Homeobox protein PITX2 features a characteristic homeodomain structure that is crucial for its DNA-binding activity. The structure includes:

  • Homeodomain: A conserved sequence of approximately 60 amino acids that facilitates binding to specific DNA sequences.
  • Transcriptional Activation Domains: Regions within the protein that interact with other transcription factors and co-regulators to modulate gene expression.

The three-dimensional structure of PITX2 has been studied using techniques such as X-ray crystallography and nuclear magnetic resonance spectroscopy, revealing insights into its interaction with DNA and other proteins .

Chemical Reactions Analysis
  • Cell Proliferation: Regulating genes like cyclin D1 and cyclin D2.
  • Morphogenesis: Affecting developmental pathways that determine organ shape and position.

The mechanism involves binding to specific enhancer regions in target genes, thereby facilitating or repressing their transcription in response to developmental cues .

Mechanism of Action

The mechanism of action of homeobox protein PITX2 involves several key processes:

  1. Transcription Factor Activity: PITX2 binds to specific DNA sequences in the promoters or enhancers of target genes.
  2. Regulation of Gene Expression: It activates or represses transcription based on developmental signals received from other pathways.
  3. Role in Asymmetry: In vertebrates, PITX2 is crucial for establishing left-right asymmetry during embryonic development by regulating downstream targets involved in organ placement.

Data suggest that mutations or dysregulation of PITX2 can lead to significant developmental anomalies due to improper organ positioning and function .

Physical and Chemical Properties Analysis

Homeobox protein PITX2 exhibits several notable physical and chemical properties:

  • Molecular Weight: Approximately 37 kDa.
  • Isoforms: Multiple isoforms exist due to alternative splicing, which may have different functional roles.
  • Stability: The protein's stability can be influenced by post-translational modifications such as phosphorylation.

These properties are critical for its functionality as a transcription factor within cellular environments .

Applications

Homeobox protein PITX2 has significant applications in various scientific fields:

  • Developmental Biology: Studying its role provides insights into congenital disorders related to organ development.
  • Cancer Research: Overexpression of PITX2 has been observed in several cancers (e.g., thyroid, ovarian), making it a potential biomarker for tumorigenesis.
  • Gene Therapy: Understanding its regulatory mechanisms could lead to therapeutic strategies targeting diseases caused by mutations in the PITX2 gene.

Research continues to explore its potential as a therapeutic target and biomarker in regenerative medicine and oncology .

Molecular Biology of PITX2

Gene Structure and Genomic Organization

Chromosomal Localization and Evolutionary Conservation

The PITX2 gene (Paired Like Homeodomain 2) resides on human chromosome 4q25, spanning approximately 25 kb with 9 exons [1] [5]. This locus exhibits remarkable evolutionary conservation across vertebrates, evidenced by orthologs in mice (Pitx2, chromosome 3G3), zebrafish, and chicks. The gene’s lineage traces to early eukaryotes, with conserved roles in left-right asymmetry and organogenesis [5] [7]. Genomic studies confirm synteny conservation in the 4q25 region, particularly for regulatory elements governing cardiac and ocular development. The PITX2 promoter shares >85% sequence homology between humans and mice, underscoring functional conservation in developmental pathways [7].

Promoter Regions and Regulatory Elements

PITX2 transcription is tightly controlled by cis-regulatory elements, including the Asymmetric Enhancer (ASE) located in intron 4. The ASE contains Foxh1 and Nkx2 binding sites essential for left-sided expression in lateral plate mesoderm during embryogenesis [7]. Mutational analyses demonstrate that ASE deletion in mice (Pitx2ΔASE/ΔASE) abolishes asymmetric expression in visceral organs, leading to laterality defects like cardiac malposition [7]. Additional regulatory modules include:

  • A bicoid-responsive element in the proximal promoter driving basal expression
  • Hormone response elements (e.g., for prolactin regulation in pituitary)
  • TBX5-binding sites implicated in cardiac-specific expression and atrial fibrillation pathogenesis [2]

Table 1: Key Regulatory Elements of PITX2

ElementLocationBinding FactorsFunctional Impact
ASEIntron 4Foxh1, Nkx2.5Left-right asymmetry; cardiac looping
Proximal Promoter5' UTRBicoid proteinsBasal transcription; pituitary expression
TBX5-REUpstream -8kbTBX5Atrial conduction; Scn5a/Ryr2 co-regulation
Methylation SiteExon 4DNMT3APrognostic marker in breast cancer (↓ methylation = poor outcome)

Isoform Diversity and Functional Specificity

Alternative Splicing Mechanisms

Alternative splicing generates three major isoforms:

  • PITX2A (317 aa): Longest isoform, N-terminal extension. Activates PLOD1 and Dlx2 promoters but repressed by NKX2.5 in cardiac fibroblasts [3] [9].
  • PITX2B (324 aa): Unique C-terminus. Synergizes with PITX2A/C on some promoters (e.g., Dlx2) but uniquely activates pituitary Prolactin [3] [10].
  • PITX2C (324 aa): Lacks N-terminal 14 residues of PITX2A. Critical for cardiac morphogenesis; synergizes with NKX2.5 to activate ANF (atrial natriuretic factor) [9].

A fourth isoform, PITX2D (271 aa), arises from exon skipping and acts as a dominant-negative regulator by dimerizing with other isoforms [3] [10].

Table 2: Functional Properties of Major PITX2 Isoforms

IsoformLengthTissue SpecificityKey Target GenesFunctional Specialization
PITX2A317 aaPituitary, dental mesenchymePLOD1, Dlx2Tooth development; prolactin regulation
PITX2B324 aaNeural crest, umbilicusProlactinUmbilical cord morphogenesis; pituitary spec.
PITX2C324 aaLeft atrium, gut mesenteryANF, Scn5a, Gja1Left-right asymmetry; atrial conduction
PITX2D271 aaUbiquitous (low levels)N/ADominant-negative suppressor

Novel Isoforms via Alternative Translation

Recent studies identify sub-isoforms from alternative translation initiation:

  • PITX2Cα: Full-length cardiac isoform regulating ATP2A2 and RYR2 ion channels.
  • PITX2Cβ: Truncated form lacking the homeodomain. Modulates PITX2Cα activity by competitive DNA binding [5]. In esophageal cancer, PITX2Cβ overexpression correlates with chemoresistance, suggesting isoform-specific roles in pathogenesis [5] [8].

Functional Redundancy and Compensation

Isoform compensation buffers developmental defects:

  • Pitx2-/- mice show Pitx1 upregulation, partially rescuing ocular and pituitary defects [5].
  • PITX2B-PITX2C heterodimers activate MyoD in limb myogenesis when PITX2A is absent [5] [10].However, isoform-specific functions exist: Only PITX2C rescues atrial fibrillation susceptibility in Pitx2+/- mice, while PITX2A cannot [2] [9].

Transcriptional and Post-Translational Regulation

Epigenetic Modifications

Epigenetic mechanisms dynamically regulate PITX2:

  • DNA Methylation: Hypermethylation at exon 4 correlates with poor breast cancer prognosis. Demethylating agents (e.g., 5-Aza-CdR) restore PITX2 expression and suppress tumor growth [4].
  • Histone Acetylation: In ovarian cancer, PITX2 upregulates LDHA, increasing nuclear lactate. Lactate inhibits HDAC1/2, elevating H3K18ac/H4K16ac at proliferation genes (CCND1, MYC) [8].
  • Chromatin Remodeling: TBX5 recruits p300 acetyltransferase to PITX2 cardiac enhancers, opening chromatin for RNA Pol II binding [2].

Table 3: Epigenetic Regulators of PITX2

ModificationEnzyme/EffectorEffect on PITX2Disease Link
DNA MethylationDNMT3APromoter hypermethylationBreast cancer progression
H3K27acp300/CBPEnhancer activationAtrial fibrillation susceptibility
H3K18 lactylationLDHA (PITX2-induced)↑ Proliferation genesOvarian cancer metastasis
HDAC repressionHDAC1/2↓ Activity by nuclear lactateOncogenic reprogramming

Interaction with Co-Factors

PITX2 functions within transcriptional complexes:

  • FOXC1: Cooperates in anterior segment development. FOXC1 mutations exacerbate PITX2-related Axenfeld-Rieger syndrome, indicating shared pathways in glaucoma pathogenesis [6].
  • NKX2.5: Physically interacts with PITX2C via C-terminal domains. This complex activates ANF and represses SCN5A, maintaining atrial electrophysiology [9]. Disruption causes ectopic pulmonary vein activity, an atrial fibrillation trigger [2].
  • TBX5: Directly activates PITX2 via conserved intronic enhancers. TBX5-PITX2 forms an incoherent feed-forward loop regulating RYR2, ATP2A2, and GJA1; imbalance predisposes to arrhythmias [2].

Mechanistic Insight: PITX2C’s interaction with NKX2.5 requires isoform-specific residues (e.g., Lys220 in PITX2C). Mutation of this residue ablates synergistic ANF activation, explaining why PITX2A cannot compensate in heart development [9].

Properties

CAS Number

184787-43-7

Product Name

homeobox protein PITX2

Molecular Formula

C9H11Cl2NO

Synonyms

homeobox protein PITX2

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